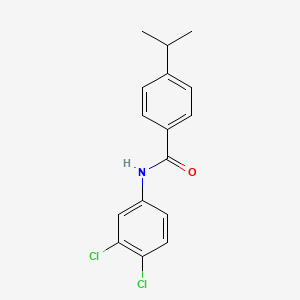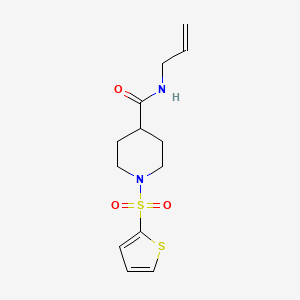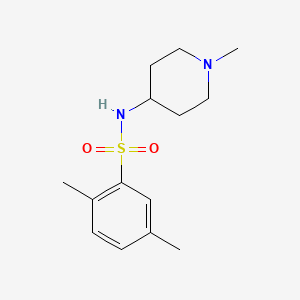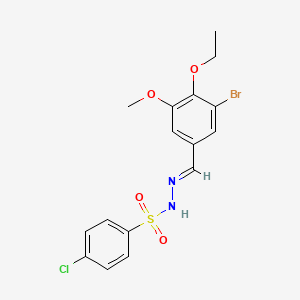![molecular formula C17H21NO3 B5794797 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5794797.png)
1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as AB-DIO, is a spirocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in treating various diseases, including cancer, inflammation, and infectious diseases.
Applications De Recherche Scientifique
1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in treating various diseases, including cancer, inflammation, and infectious diseases. 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have antimicrobial activity against various bacteria and fungi.
Mécanisme D'action
The mechanism of action of 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is not fully understood. However, it has been proposed that 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one exerts its biological activity by interacting with various cellular targets, including enzymes and receptors. 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties. 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been shown to interact with the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood. The interaction of 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one with CB1 may contribute to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been shown to inhibit the activity of HDACs, resulting in the acetylation of histones and the upregulation of tumor suppressor genes. Moreover, 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by inhibiting the activation of NF-κB. 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been shown to have analgesic and anxiolytic effects, which may be mediated by its interaction with CB1.
Avantages Et Limitations Des Expériences En Laboratoire
1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been shown to have low toxicity and good bioavailability. However, 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has some limitations for lab experiments. It is relatively unstable and can undergo hydrolysis under acidic conditions. 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is also sensitive to light and air, which can lead to degradation. Moreover, 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One direction is to investigate the structure-activity relationship of 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and its analogs. This can help to identify the key structural features that are responsible for its biological activity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in vivo. This can help to determine the optimal dosage and administration route for 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in clinical applications. Moreover, the potential applications of 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in combination therapy with other drugs should be explored. Finally, the development of novel synthetic methods for 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and its analogs can help to improve the yield and purity of these compounds.
Méthodes De Synthèse
The synthesis of 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves the reaction of indole-2-carboxylic acid with allyl alcohol and butylamine in the presence of a cyclization agent, such as trifluoroacetic acid. The reaction proceeds through a spirocyclization mechanism, resulting in the formation of 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. The yield of 1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents.
Propriétés
IUPAC Name |
5'-butyl-1'-prop-2-enylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-5-6-13-7-8-15-14(12-13)17(20-10-11-21-17)16(19)18(15)9-4-2/h4,7-8,12H,2-3,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQQJIXQSFHGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N(C(=O)C23OCCO3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5794731.png)
![4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5794735.png)
![2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5794738.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)
![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)
![5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5794768.png)



![4-[(4-biphenylylacetyl)amino]benzamide](/img/structure/B5794810.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5794812.png)